

commercial availability and purity of 3,5-Dibromobenzyl alcohol

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Compound of Interest

Compound Name: 3,5-Dibromobenzyl alcohol

Cat. No.: B136262

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An In-depth Technical Guide to **3,5-Dibromobenzyl Alcohol**: Commercial Availability, Purity, and Experimental Protocols

For researchers, scientists, and professionals in drug development, **3,5-Dibromobenzyl alcohol** (CAS No. 145691-59-4) is a key chemical intermediate. This guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Purity

3,5-Dibromobenzyl alcohol is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%. It is generally supplied as a solid.

Supplier/Brand	Reported Purity	Available Quantities
Alfa Chemistry	Research Grade	Custom
ChemScene	≥98%	Milligrams to Grams
Fluorochem (via Sigma-Aldrich, CymitQuimica)	95% ^[1]	Milligrams to 500g+ ^[1]
Various (via ChemicalBook)	95-99% ^[2]	Kilogram Scale
Vertex AI Search	min 97% ^[3]	Grams
Oakwood Chemical	Not Specified	Custom

Experimental Protocols

This section details common laboratory methods for the synthesis, purification, and analysis of **3,5-Dibromobenzyl alcohol**.

Synthesis Methodologies

Two primary synthesis routes from common starting materials are reported in the literature.

1. Reduction of 3,5-Dibromobenzoic Acid

This method involves the reduction of the carboxylic acid to the corresponding alcohol using a borane reagent.

- Reaction:
 - Dissolve 3,5-dibromobenzoic acid (1 equivalent) in tetrahydrofuran (THF) in a reaction vessel.
 - Cool the stirred solution to 0 °C using an ice bath.
 - Slowly add borane dimethyl sulfide complex (5 equivalents) to the cooled solution.
 - Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

- Upon reaction completion, cool the mixture back to 0 °C.
- Carefully quench the reaction by the slow addition of methanol.
- Concentrate the mixture under reduced pressure to yield the crude product.[2][4]
- Reported Yield: 94%[2].

2. Reduction of 3,5-Dibromobenzaldehyde

This protocol utilizes the reduction of an aldehyde to an alcohol using sodium borohydride.

- Reaction:
 - Suspend 3,5-dibromobenzaldehyde (1 equivalent) in methanol in a reaction vessel.
 - Cool the stirred suspension to 0 °C.
 - Add sodium borohydride (approx. 0.75 equivalents) portionwise, maintaining the temperature at 0 °C.
 - Stir the mixture at 0 °C for 30 minutes.
 - Allow the mixture to warm to room temperature.[5]
- Work-up and Purification:
 - Adjust the pH of the reaction mixture to 2 using concentrated hydrochloric acid.
 - Evaporate the solvent under vacuum.
 - Partition the resulting residue between ethyl acetate and water.
 - Separate the organic phase, wash it with water, and dry it over anhydrous magnesium sulfate (MgSO₄).
 - Evaporate the solvent under vacuum to yield the solid product.[5]
- Reported Melting Point: 103°-104° C[5].

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

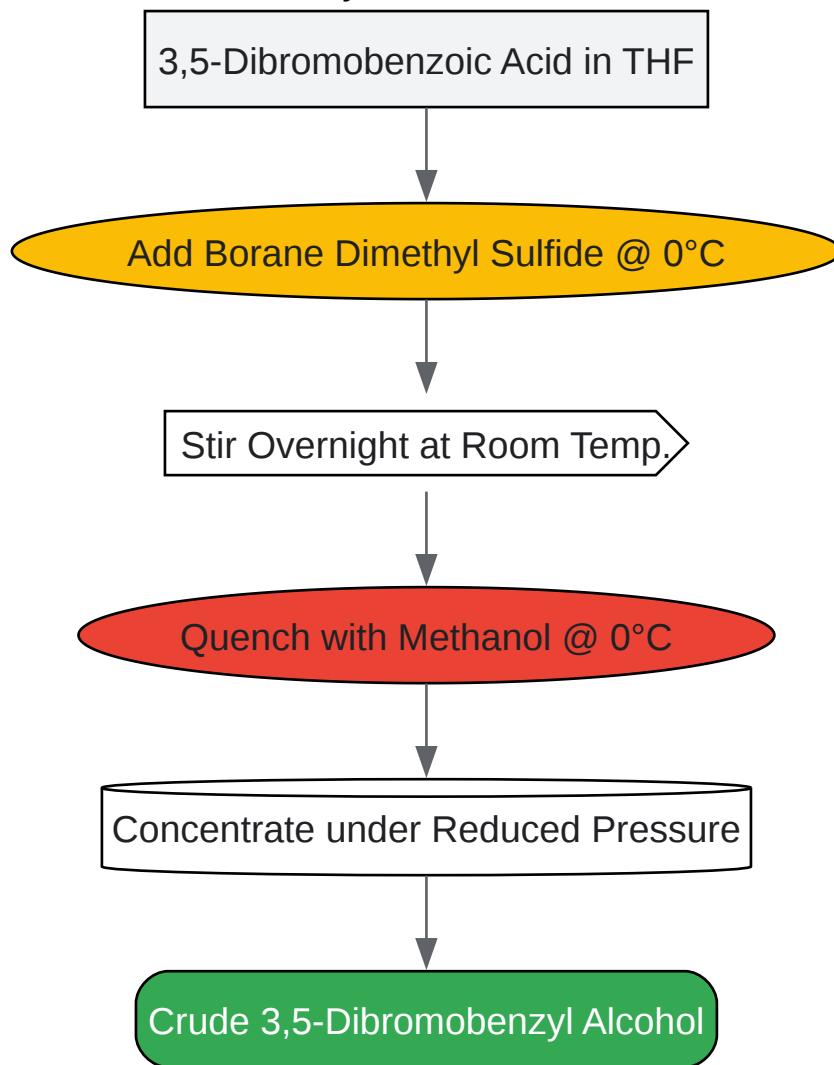
GC-MS is a standard and effective method for determining the purity of benzyl alcohol derivatives.

- Sample Preparation:
 - Accurately weigh approximately 1.0 g of the **3,5-Dibromobenzyl alcohol** sample into a 15 mL centrifuge tube.
 - Add 5 mL of a suitable solvent such as absolute ethanol or methanol.
 - Sonicate the mixture for 30 minutes to ensure complete dissolution.
 - Dilute to a final volume of 10 mL with the same solvent.
 - Centrifuge the solution for 10 minutes at approximately 3000 r/min.
 - Collect the supernatant for injection into the GC-MS system.[\[6\]](#)
- Instrumental Conditions (General Example):
 - Column: DB-5MS (or similar non-polar column)
 - Injection Port Temperature: 260°C
 - Carrier Gas: Helium or Hydrogen
 - Oven Program: Hold at 60°C for 5 minutes, then ramp to 270°C at 35°C/min, and hold for 1 minute.
 - MS Detector: Electron Ionization (EI) at 70 eV.
 - Analysis Mode: Selective Ion Monitoring (SIM) can be used for enhanced sensitivity and quantification. Key ions for benzyl alcohol itself are m/z 79 (quantifier), 108, and 109[\[6\]](#). The fragmentation pattern for **3,5-Dibromobenzyl alcohol** would be distinct and should be determined with a reference standard.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis and analysis processes described.

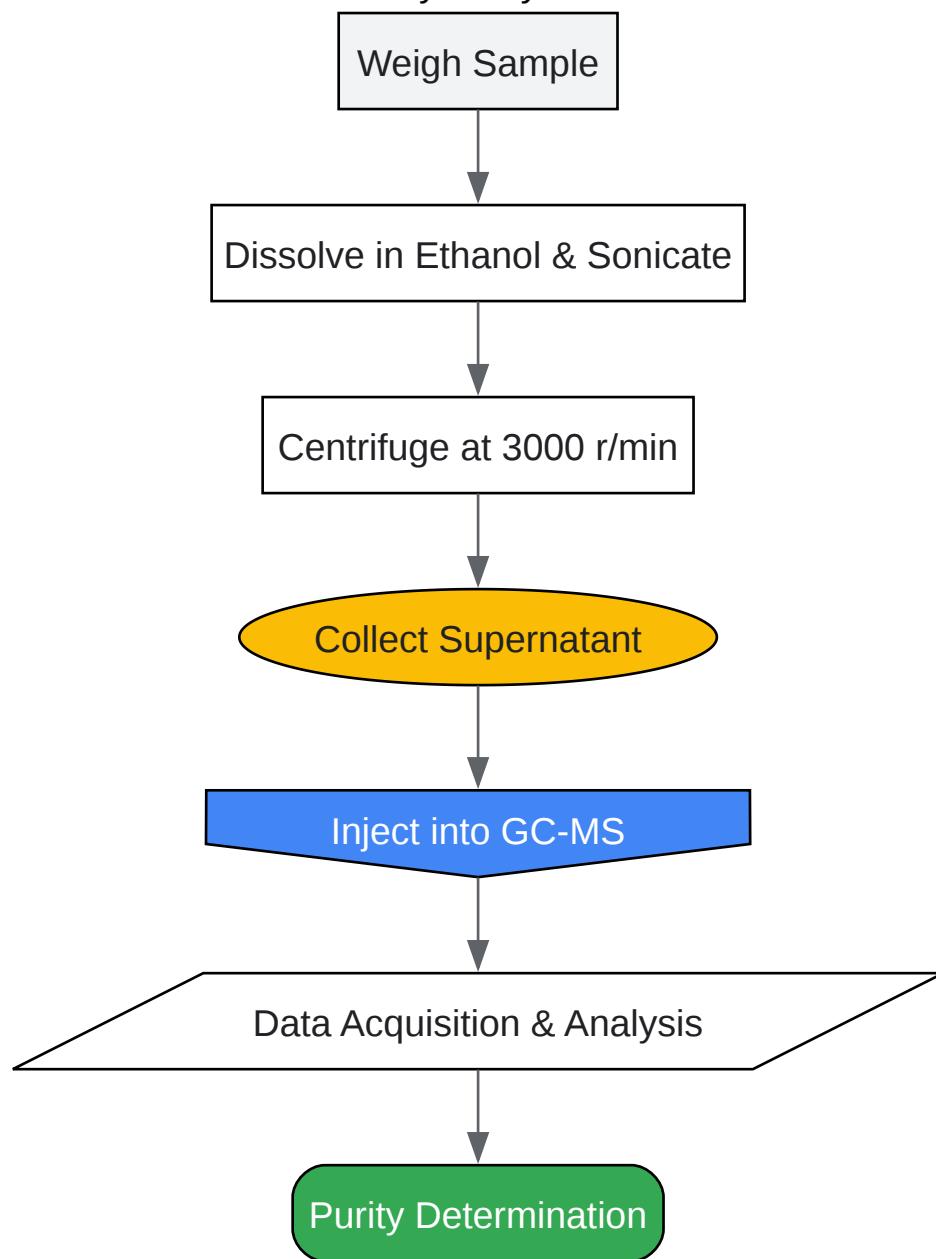
Synthesis of 3,5-Dibromobenzyl Alcohol from 3,5-Dibromobenzoic Acid



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Caption: Synthesis of **3,5-Dibromobenzyl Alcohol** via Reduction of the Carboxylic Acid.

GC-MS Purity Analysis Workflow

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Caption: General Workflow for Purity Analysis of **3,5-Dibromobenzyl Alcohol** by GC-MS.

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